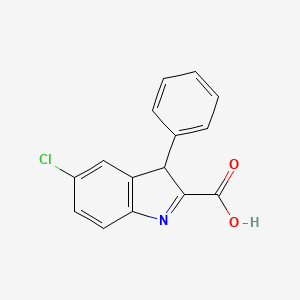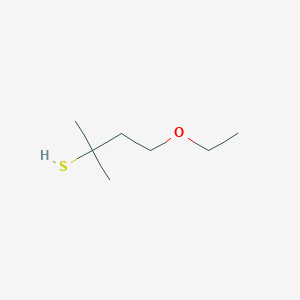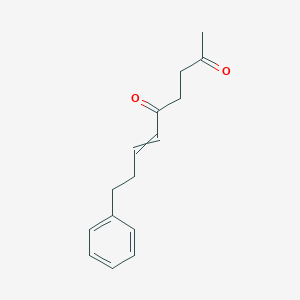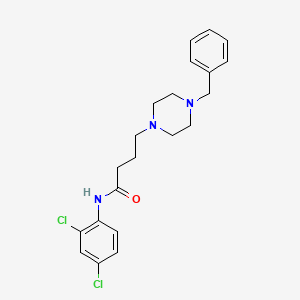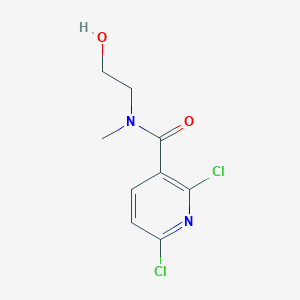
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a methylsulfanyl group attached to a dihydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the dihydroisoquinoline core.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like thiolates or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products, modified dihydroisoquinolines.
Substitution: Functionalized isoquinolines with various substituents.
Aplicaciones Científicas De Investigación
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the dihydroisoquinoline core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5,6,7-Pentamethyl-1-indanone: Shares a similar methylated structure but lacks the dihydroisoquinoline core and methylsulfanyl group.
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-indanone: Similar in having both methyl and methylsulfanyl groups but differs in the core structure.
Uniqueness
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is unique due to its combination of a dihydroisoquinoline core with multiple methyl groups and a methylsulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
835919-14-7 |
|---|---|
Fórmula molecular |
C15H21NS |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
3,3,5,6,7-pentamethyl-1-methylsulfanyl-4H-isoquinoline |
InChI |
InChI=1S/C15H21NS/c1-9-7-12-13(11(3)10(9)2)8-15(4,5)16-14(12)17-6/h7H,8H2,1-6H3 |
Clave InChI |
DQPGPPAKUNSXES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(N=C2SC)(C)C)C(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



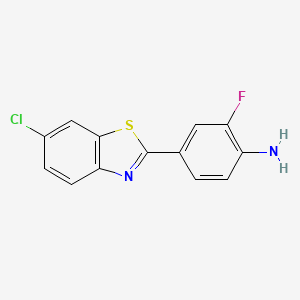
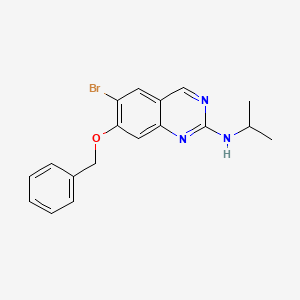
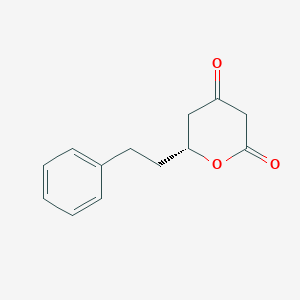
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
